Tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE: is a chemical compound with the molecular formula C13H19ClN4O2 It is a derivative of pyrrolidine and pyridazine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE typically involves the reaction of 6-chloropyridazine with tert-butyl carbamate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring.
Reduction: Reduction reactions may target the pyridazine ring, leading to the formation of various reduced derivatives.
Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyridazine ring.
Substitution: Functionalized derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE
- TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE
- TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE
Comparison: While these compounds share similar structural features, TERT-BUTYL N-[1-(6-CHLOROPYRIDAZIN-3-YL)PYRROLIDIN-3-YL]CARBAMATE is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPPSQXUJOZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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